

OG 488 Alkyne: A Technical Guide to Solubility and Application

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Compound of Interest

Compound Name: OG 488 alkyne

Cat. No.: B15554272

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Oregon Green 488 (OG 488) Alkyne is a bright, green-fluorescent probe widely utilized for the detection and imaging of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.^{[1][2]} Its superior photostability and a low pKa of 4.8 make it an excellent replacement for fluorescein in biological systems.^{[1][2]}

This guide provides a comprehensive overview of the solubility of **OG 488 alkyne** and a detailed protocol for its use in typical labeling experiments.

Core Properties of OG 488 Alkyne

Before delving into solubility, a summary of the key specifications for **OG 488 Alkyne** is presented below.

Property	Value	Reference
Molecular Weight	449.37 g/mol	^{[1][2]}
Appearance	Orange to red solid	^{[1][2]}
Excitation Maximum (λ_{ex})	496 nm	^{[1][2]}
Emission Maximum (λ_{em})	524 nm	^{[1][2]}
Extinction Coefficient	84,000 cm ⁻¹ M ⁻¹	^{[1][2]}
Purity	>95% (HPLC)	^{[1][2]}

Solubility of OG 488 Alkyne

The solubility of **OG 488 alkyne** is a critical factor for its effective use in labeling protocols. While precise quantitative solubility data is not extensively published, technical data sheets consistently report its solubility in common organic solvents.

Solvent	Solubility	Notes
Dimethyl sulfoxide (DMSO)	Soluble	Recommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)	Soluble	An alternative to DMSO for stock solution preparation.

For spectrally similar dyes, such as BP Fluor 488 Alkyne and AZDye 488-Alkyne, solubility has also been reported in water and methanol (MeOH).[3][4] However, for **OG 488 alkyne** itself, DMSO and DMF are the most cited and recommended solvents.[1][2]

Experimental Protocols

The following section details a standard protocol for the preparation of an **OG 488 alkyne** stock solution and its subsequent use in a typical click chemistry reaction to label azide-modified proteins.

Preparation of OG 488 Alkyne Stock Solution

Objective: To prepare a concentrated stock solution of **OG 488 alkyne** for use in labeling reactions.

Materials:

- **OG 488 Alkyne**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the vial of **OG 488 alkyne** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution by dissolving the appropriate mass of **OG 488 alkyne** in anhydrous DMSO. For example, to prepare 100 μL of a 10 mM solution, dissolve approximately 0.45 mg of **OG 488 alkyne** (MW: 449.37) in 100 μL of DMSO.
- Vortex the solution thoroughly until the dye is completely dissolved.
- Store the stock solution at -20°C , protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Click Chemistry Labeling of Azide-Modified Proteins

Objective: To covalently attach **OG 488 alkyne** to an azide-modified protein via a copper-catalyzed click reaction.

Materials:

- Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS)
- **OG 488 Alkyne** stock solution (10 mM in DMSO)
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
- Ligand solution (e.g., 10 mM BTAA in DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

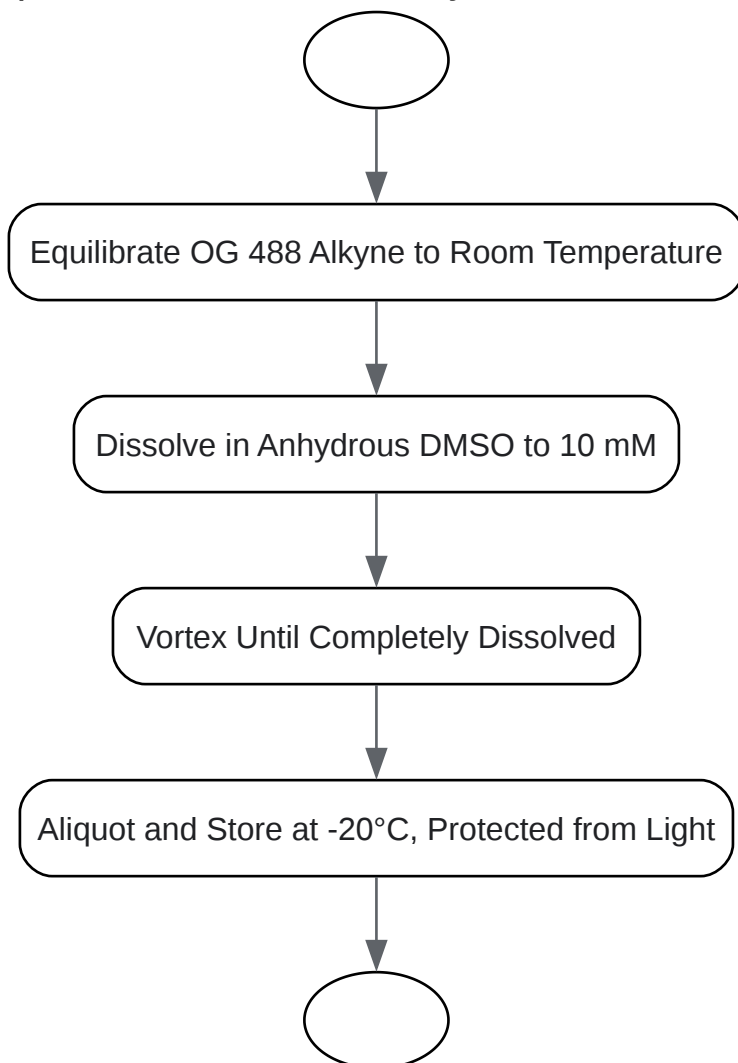
- In a microcentrifuge tube, combine the azide-modified protein with the **OG 488 alkyne** stock solution. The final concentration of the alkyne dye should be in molar excess to the protein to ensure efficient labeling. A starting point is a 10-fold molar excess.

- Prepare the catalyst solution by premixing the CuSO_4 and ligand solutions. The ligand helps to stabilize the Cu(I) ion.
- Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
- Immediately add the copper/ligand catalyst solution to the protein-dye mixture to initiate the click reaction.
- Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.
- After the incubation period, purify the labeled protein from excess dye and reaction components using a desalting column, size-exclusion chromatography, or dialysis.
- The labeled protein is now ready for downstream applications.

Visualizing the Workflow

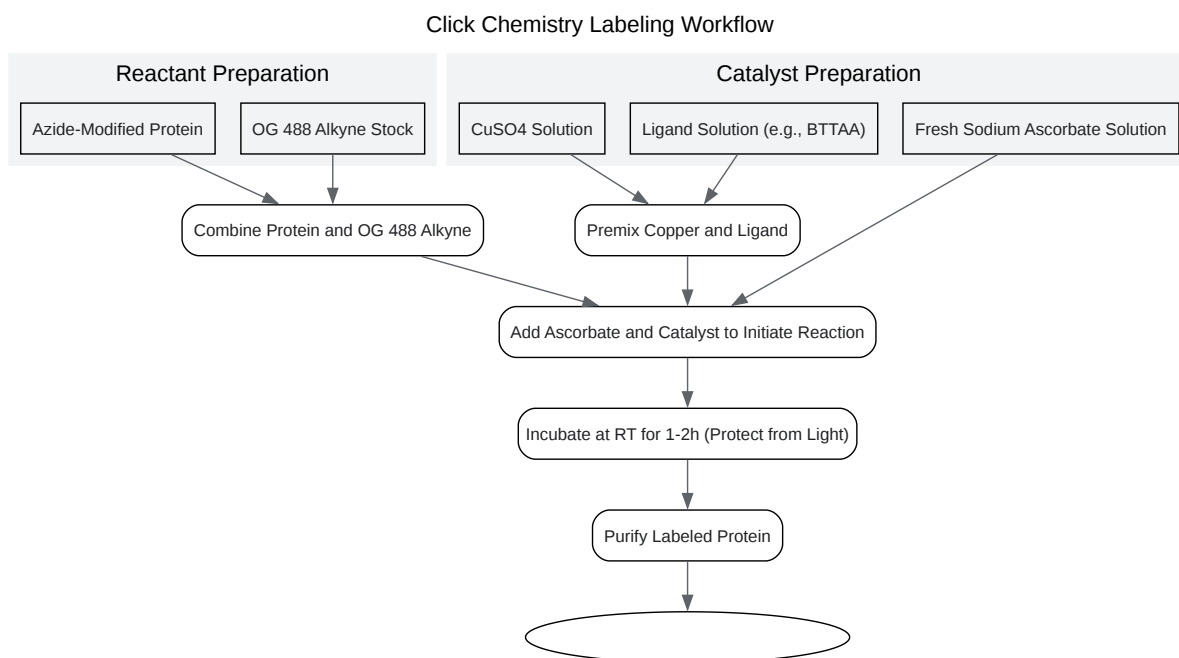
The following diagrams illustrate the logical flow of the experimental protocols described above.

Preparation of OG 488 Alkyne Stock Solution



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Caption: Workflow for preparing **OG 488 alkyne** stock solution.



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Caption: General workflow for protein labeling using click chemistry.

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